molecular formula C17H19N3O2S2 B2565364 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1421525-08-7

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2565364
CAS No.: 1421525-08-7
M. Wt: 361.48
InChI Key: PHYZRDJCIMNKHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine”, piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .

Scientific Research Applications

Pharmacological Potential

Research on similar compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has shown significant pharmacological characteristics, particularly as a κ-opioid receptor (KOR) antagonist. These compounds exhibit high affinity for human, rat, and mouse KORs, with reduced affinity for μ-opioid receptors and negligible affinity for δ-opioid receptors. Such compounds have demonstrated potential in treating conditions like depression and addiction disorders, showing antidepressant-like efficacy and the ability to attenuate behavioral effects of stress. The ability to block KOR and MOR agonist-induced analgesia suggests their therapeutic potential in pain management and the treatment of opioid-related disorders (Grimwood et al., 2011).

Chemical Synthesis and Structural Analysis

Compounds with structural similarities have been synthesized and characterized, revealing insights into their chemical behavior and potential applications in medicinal chemistry. For instance, thioanalogues of N-1-methylanabasine and nicotine were synthesized, providing insights into their spectral characteristics and structural conformations through NMR, IR, UV, and mass spectroscopy, as well as X-ray diffraction analysis. Such studies are crucial for understanding the chemical behavior and potential therapeutic applications of these compounds (Wojciechowska-Nowak et al., 2011).

Anticancer Activity

Derivatives of similar structural frameworks have been evaluated for their anticancer activity. Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing a sulfone moiety have shown promising results against human breast cancer cell lines. Such studies highlight the potential of these compounds in the development of new anticancer agents, offering a new avenue for therapeutic intervention (Al-Said et al., 2011).

Insecticidal Properties

Research into pyridine derivatives has also revealed their potential as insecticides. For example, certain pyridine derivatives have shown significant toxicity against the cowpea aphid, Aphis craccivora Koch, with some compounds exhibiting insecticidal activity comparable to or greater than commercial insecticides. This suggests potential agricultural applications for such compounds in pest management strategies (Bakhite et al., 2014).

Corrosion Inhibition

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces, using quantum chemical calculations and molecular dynamics simulations. These studies help in understanding the adsorption behaviors and binding energies of such compounds on metal surfaces, contributing to the development of more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).

Properties

IUPAC Name

1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c21-24(22,16-4-2-12-23-16)20-10-5-14(6-11-20)13-19-9-7-15-3-1-8-18-17(15)19/h1-4,7-9,12,14H,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYZRDJCIMNKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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